Sodium 1,4-didodecyl sulphonatosuccinate Sodium 1,4-didodecyl sulphonatosuccinate
Brand Name: Vulcanchem
CAS No.: 4565-92-8
VCID: VC18414097
InChI: InChI=1S/C28H54O7S.Na/c1-3-5-7-9-11-13-15-17-19-21-23-34-27(29)25-26(36(31,32)33)28(30)35-24-22-20-18-16-14-12-10-8-6-4-2;/h26H,3-25H2,1-2H3,(H,31,32,33);/q;+1/p-1
SMILES:
Molecular Formula: C28H53NaO7S
Molecular Weight: 556.8 g/mol

Sodium 1,4-didodecyl sulphonatosuccinate

CAS No.: 4565-92-8

Cat. No.: VC18414097

Molecular Formula: C28H53NaO7S

Molecular Weight: 556.8 g/mol

* For research use only. Not for human or veterinary use.

Sodium 1,4-didodecyl sulphonatosuccinate - 4565-92-8

Specification

CAS No. 4565-92-8
Molecular Formula C28H53NaO7S
Molecular Weight 556.8 g/mol
IUPAC Name sodium;1,4-didodecoxy-1,4-dioxobutane-2-sulfonate
Standard InChI InChI=1S/C28H54O7S.Na/c1-3-5-7-9-11-13-15-17-19-21-23-34-27(29)25-26(36(31,32)33)28(30)35-24-22-20-18-16-14-12-10-8-6-4-2;/h26H,3-25H2,1-2H3,(H,31,32,33);/q;+1/p-1
Standard InChI Key YELYCAMTAMJIKA-UHFFFAOYSA-M
Canonical SMILES CCCCCCCCCCCCOC(=O)CC(C(=O)OCCCCCCCCCCCC)S(=O)(=O)[O-].[Na+]

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Sodium 1,4-didodecyl sulphonatosuccinate belongs to the sulfosuccinate surfactant family, featuring two dodecyl (C12) chains esterified to a succinic acid backbone, with a sulfonate group at the central carbon . The sodium counterion enhances water solubility, while the long alkyl chains confer hydrophobic interactions. This amphiphilic balance is critical for its surfactant behavior, enabling micelle formation at low critical micelle concentrations (CMCs).

The IUPAC name, sodium 1,4-didodecoxy-1,4-dioxobutane-2-sulfonate, reflects its esterified succinate structure. Its canonical SMILES representation,
CCCCCCCCCCCCOC(=O)CC(C(=O)OCCCCCCCCCCCC)S(=O)(=O)[O-].[Na+]\text{CCCCCCCCCCCCOC(=O)CC(C(=O)OCCCCCCCCCCCC)S(=O)(=O)[O-].[Na+]},
highlights the symmetrical arrangement of the dodecyl chains and the central sulfonate group.

Physicochemical Properties

Key physicochemical properties are summarized in Table 1.

PropertyValueSource
Molecular Weight556.77–556.8 g/mol
Density1.092 g/cm³ (at 20°C)
Water Solubility170 g/L (at 20°C)
LogP (Octanol-Water Partition)8.30
Vapor Pressure0.3 Pa (at 20°C)

The compound’s high LogP value indicates strong hydrophobicity, aligning with its role in oil-in-water emulsions . Its water solubility, though moderate, is sufficient for surfactant applications, particularly when micellization occurs .

Synthesis and Manufacturing

Industrial Synthesis

The synthesis involves a multi-step esterification and sulfonation process:

  • Esterification: Dodecyl alcohol reacts with maleic anhydride to form mono- and di-esters.

  • Sulfonation: The ester intermediate undergoes sulfonation using sulfur trioxide or chlorosulfonic acid.

  • Neutralization: The sulfonated product is neutralized with sodium hydroxide to yield the final sodium salt.

Reaction conditions (temperature, catalyst, and stoichiometry) are optimized to maximize yield and purity. Industrial batches typically achieve >90% purity, with residual alcohols and unreacted anhydrides removed via vacuum distillation.

Analytical Characterization

Quality control employs techniques such as:

  • Nuclear Magnetic Resonance (NMR): Confirms alkyl chain integration and sulfonate placement .

  • Mass Spectrometry: Verifies molecular weight and detects impurities.

  • High-Performance Liquid Chromatography (HPLC): Quantifies purity and identifies byproducts .

Comparison with Analogous Surfactants

Table 2 contrasts sodium 1,4-didodecyl sulphonatosuccinate with structurally related surfactants.

CompoundMolecular FormulaKey Features
Sodium dodecyl sulfate (SDS)C12H25NaO4S\text{C}_{12}\text{H}_{25}\text{NaO}_4\text{S}Simpler structure; higher irritation potential
Sodium 1,4-diisodecyl sulphonatosuccinateC24H45NaO7S\text{C}_{24}\text{H}_{45}\text{NaO}_7\text{S}Branched alkyl chains; lower foam stability
Sodium dioctadecyl sulphonatosuccinateC36H69NaO7S\text{C}_{36}\text{H}_{69}\text{NaO}_7\text{S}Longer chains; specialized lubricants

The linear dodecyl chains of sodium 1,4-didodecyl sulphonatosuccinate provide superior packing at interfaces compared to branched analogs, enhancing foam stability .

Future Research Directions

  • Green Synthesis: Developing solvent-free routes to reduce environmental footprint.

  • Nanotechnology: Exploring micellar templates for nanoparticle synthesis.

  • Biocompatibility Modifications: Derivatization to reduce cytotoxicity for biomedical use.

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